3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one is an organic compound characterized by its complex structure, which includes a bromophenyl group, a tetrahydrofuran moiety, and an azetidine ring. This compound is identified by the CAS number 2309727-62-4 . It falls under the category of synthetic organic compounds and is often explored for its potential applications in medicinal chemistry and drug development.
The synthesis of 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one typically involves several multi-step organic reactions. A proposed synthetic route includes the following key steps:
Industrial production methods would likely focus on optimizing these synthetic routes, employing catalysts, controlled reaction conditions, and advanced purification techniques to enhance yield and purity .
The molecular structure of 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one can be represented by its IUPAC name and chemical formula, which is C17H22BrNO3. The compound features:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C17H22BrNO3/c18-16-4-2-1-3-14(16)5-6-17(20)19-9-15(10-19)22-12-13-7-8-21-11-13/h1-4,13,15H,5-12H2, indicating its detailed structural information .
The chemical reactions involving 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one can include various transformations depending on its application in medicinal chemistry. For instance:
The mechanism of action for 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one largely depends on its specific applications in medicinal chemistry. It may act by:
The physical and chemical properties of 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-y)methoxy)azetidin-1-y)propan-one include:
The scientific applications of 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-y)methoxy)azetidin-1-y)propan-one are primarily focused on medicinal chemistry:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2